molecular formula C16H22N4O2S B7040884 N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B7040884
M. Wt: 334.4 g/mol
InChI Key: SNHWSIJQFCHTQA-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and an isoquinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-18(9-4-10-19-12-8-17-14-19)23(21,22)20-11-7-15-5-2-3-6-16(15)13-20/h2-3,5-6,8,12,14H,4,7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHWSIJQFCHTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CN=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Derivative: The starting material, 3-bromopropyl imidazole, is reacted with sodium hydride in dimethylformamide (DMF) to form the imidazole derivative.

    N-Methylation: The imidazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The N-methylated imidazole derivative is reacted with 3,4-dihydroisoquinoline-2-sulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole or sulfonamide derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-imidazol-1-ylpropyl)-3-phenoxybenzamide
  • N-(3-imidazol-1-ylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
  • N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide

Uniqueness

N-(3-imidazol-1-ylpropyl)-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

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